2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine
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Overview
Description
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-F][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine typically involves multi-step processes starting from readily available starting materials. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods have optimized these processes to achieve scalable and cost-effective synthesis .
Chemical Reactions Analysis
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds in the pyrrolo[2,1-F][1,2,4]triazine family can undergo these reactions under appropriate conditions.
Coupling Reactions: The compound can also engage in coupling reactions to form more complex molecules, which is useful in drug development.
Scientific Research Applications
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Research: The compound is used in the synthesis of antiviral drugs, including those targeting RNA viruses like SARS-CoV-2.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . The exact molecular pathways can vary depending on the specific kinase targeted.
Comparison with Similar Compounds
2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
2,4-Dichloro-5-fluoropyrrolo[2,1-F][1,2,4]triazine: Another fluorinated derivative with similar applications.
2,4-Disubstituted pyrrolo[2,1-F][1,2,4]triazines: These compounds share the core structure but differ in their substituents, affecting their reactivity and biological activity.
Properties
Molecular Formula |
C6H2Cl2FN3 |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-3-1-2-4(9)12(3)11-6(8)10-5/h1-2H |
InChI Key |
RJWQEFUGSXDWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)F)Cl)Cl |
Origin of Product |
United States |
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